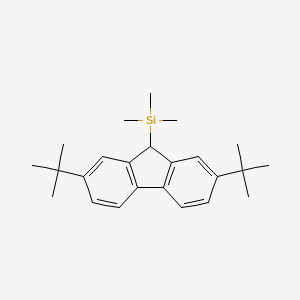
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a fluorenyl group substituted with tert-butyl groups at the 2 and 7 positions, and a trimethylsilyl group attached to the 9 position of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane typically involves the reaction of 2,7-di-tert-butylfluorene with a trimethylsilyl reagent. One common method is the reaction of 2,7-di-tert-butylfluorene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated hydrocarbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Mécanisme D'action
The mechanism by which (2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane exerts its effects is primarily related to its ability to participate in various chemical reactions. The fluorenyl group can engage in π-π interactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make the compound useful in catalysis and as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butyl-9H-fluoren-9-one: A fluorenone derivative with similar structural features but different reactivity.
2,7-Di-tert-butylfluorene: The parent compound without the trimethylsilyl group.
2,7-Di-tert-butyl-9-fluorenylmethanol: A fluorenyl derivative with a hydroxyl group instead of a trimethylsilyl group.
Uniqueness
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane is unique due to the presence of both the bulky tert-butyl groups and the trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and as a precursor for further functionalization.
Propriétés
Numéro CAS |
136480-41-6 |
|---|---|
Formule moléculaire |
C24H34Si |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
(2,7-ditert-butyl-9H-fluoren-9-yl)-trimethylsilane |
InChI |
InChI=1S/C24H34Si/c1-23(2,3)16-10-12-18-19-13-11-17(24(4,5)6)15-21(19)22(20(18)14-16)25(7,8)9/h10-15,22H,1-9H3 |
Clé InChI |
RKQNKMRTZYMJBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2[Si](C)(C)C)C=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
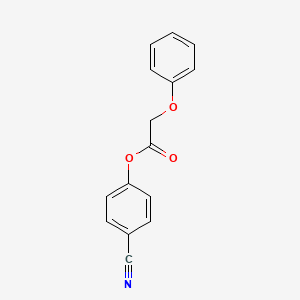
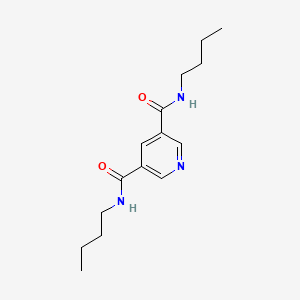
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
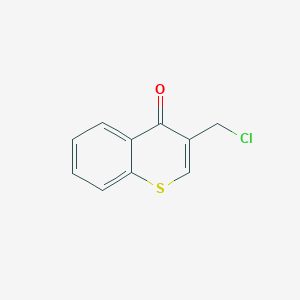
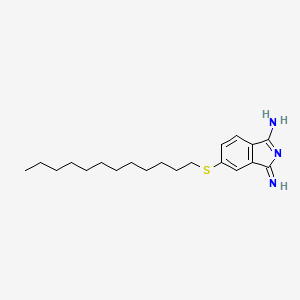

![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
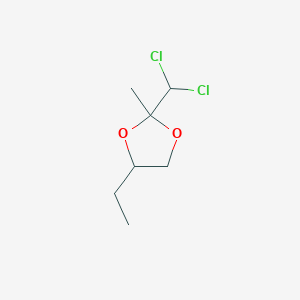
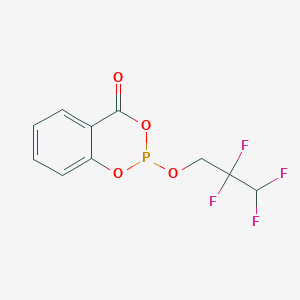
![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
